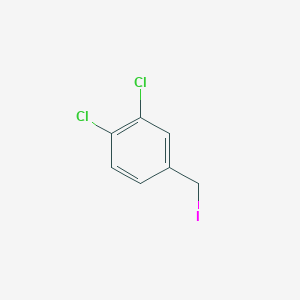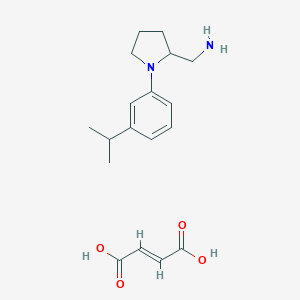![molecular formula C29H39N3O4S B115937 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide CAS No. 150214-86-1](/img/structure/B115937.png)
11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide: is a complex organic compound with the chemical formula C29H39N3O4S and a molecular weight of 525.7 g/mol . This compound is characterized by the presence of a tryptamine core, which is a well-known structure in biochemistry and pharmacology, and a sulfonyl group attached to an acetylbenzene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tryptamine Core: This can be achieved through the Fischer indole synthesis or other methods that construct the indole ring system.
Attachment of the Undecanoyl Chain: This step involves the acylation of the tryptamine nitrogen with an undecanoyl chloride or similar reagent.
Introduction of the Acetylbenzenesulfonyl Group: This is typically done through a sulfonylation reaction, where the acetylbenzenesulfonyl chloride reacts with the tryptamine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidized Derivatives: Various oxidized forms of the indole ring.
Reduced Products: Sulfides or thiols from the reduction of the sulfonyl group.
Substituted Products: Different acylated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Utilized in studies involving mass spectrometry and chromatography.
Biology:
Biochemical Studies: Investigated for its interactions with various enzymes and receptors.
Cell Biology: Used in studies examining cell signaling pathways.
Medicine:
Pharmacology: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.
Industry:
Material Science:
Chemical Manufacturing: Used as a precursor in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
N-Acetyltryptamine: Shares the tryptamine core but lacks the sulfonyl and undecanoyl groups.
N-Sulfonyltryptamine: Contains the sulfonyl group but not the acetylbenzene or undecanoyl moieties.
N-Undecanoyltryptamine: Features the undecanoyl chain but lacks the acetylbenzenesulfonyl group.
Uniqueness: 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
150214-86-1 |
|---|---|
Fórmula molecular |
C29H39N3O4S |
Peso molecular |
525.7 g/mol |
Nombre IUPAC |
11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide |
InChI |
InChI=1S/C29H39N3O4S/c1-23(33)24-13-12-14-26(21-24)37(35,36)32-19-11-7-5-3-2-4-6-8-17-29(34)30-20-18-25-22-31-28-16-10-9-15-27(25)28/h9-10,12-16,21-22,31-32H,2-8,11,17-20H2,1H3,(H,30,34) |
Clave InChI |
SPOYPDONIHZEFY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCCCCCCCCC(=O)NCCC2=CNC3=CC=CC=C32 |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCCCCCCCCC(=O)NCCC2=CNC3=CC=CC=C32 |
| 150214-86-1 | |
Sinónimos |
11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine ABUT-11N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate](/img/structure/B115854.png)

![Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]-](/img/structure/B115861.png)
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)

![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)







